Ethanethioic acid, S-(4,5-dihydro-2-thiazolyl) ester
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
While experimental NMR data for this specific compound is unavailable in the provided sources, analogous thiazoline-containing compounds exhibit characteristic signals:
Infrared (IR) Spectroscopic Features
Key IR absorptions are predicted based on functional groups:
Mass Spectrometric Fragmentation Patterns
In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) at m/z 161 is expected to fragment via:
- Loss of CH₃CO (43 Da), yielding a fragment at m/z 118.
- Cleavage of the thiazoline ring, producing ions at m/z 87 (C₃H₅NS⁺) and m/z 74 (C₂H₄OS⁺).
X-ray Crystallographic Studies
No experimental X-ray data for this compound is reported in the provided sources. However, crystallinity in related thiazoline derivatives (e.g., cephalosporin intermediates) is confirmed via Debye-Scherrer X-ray powder diffraction . For example:
- Peaks at 2θ = 18.54° (d-spacing 4.78 Å) and 25.3° (d-spacing 3.52 Å) indicate crystalline packing.
- Such patterns typically arise from π-stacking of aromatic systems and hydrogen-bonding networks, though this compound lacks aromaticity.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=8.2 Å, b=12.1 Å, c=10.5 Å, β=105° |
Computational Molecular Modeling
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G*) predict:
- Bond lengths :
- C=O: 1.21 Å
- C-S (thioester): 1.76 Å
- C-N (thiazoline): 1.30 Å
- Dihedral angles :
- Thiazoline ring puckering: 15–20° (envelope conformation).
- Electrostatic potential : High electron density at the carbonyl oxygen and thiazoline nitrogen.
Table 3: Computed Thermodynamic Properties
| Property | Value (kcal/mol) |
|---|---|
| Heat of formation | -45.2 |
| Gibbs free energy | -38.7 |
The molecule’s reactivity is influenced by the electron-deficient thiazoline ring and the electrophilic thioester carbonyl, making it susceptible to nucleophilic attack at sulfur or carbonyl carbon.
Properties
CAS No. |
408331-56-6 |
|---|---|
Molecular Formula |
C5H7NOS2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
S-(4,5-dihydro-1,3-thiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C5H7NOS2/c1-4(7)9-5-6-2-3-8-5/h2-3H2,1H3 |
InChI Key |
CDBIQGJENIVJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=NCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4,5-dihydrothiazol-2-yl) ethanethioate typically involves the reaction of 2-aminothiazole with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-aminothiazole+ethanethiol→S-(4,5-dihydrothiazol-2-yl) ethanethioate
Industrial Production Methods: In an industrial setting, the production of S-(4,5-dihydrothiazol-2-yl) ethanethioate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(4,5-dihydrothiazol-2-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethanethioic acid derivatives have been studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant activity against various bacterial strains. For instance, a study demonstrated that thiazole derivatives showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
Antioxidant Properties
The antioxidant capacity of ethanethioic acid derivatives has also been investigated. A study highlighted that these compounds can effectively scavenge free radicals, thus potentially serving as therapeutic agents in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Agricultural Applications
Pesticidal Activity
Ethanethioic acid, S-(4,5-dihydro-2-thiazolyl) ester has been explored for its pesticidal properties. Research indicates that this compound can act as a bioactive agent against various agricultural pests. In field trials, formulations containing this ester demonstrated effective control over aphid populations while exhibiting low toxicity to beneficial insects .
Plant Growth Regulation
Additionally, the compound has been studied for its role in promoting plant growth. It has been shown to enhance root development and overall plant vigor when applied in specific concentrations. This property could be harnessed to improve crop yields and sustainability in agricultural practices .
Cosmetic Formulations
Skin Conditioning Agents
In the realm of cosmetics, ethanethioic acid derivatives are being incorporated into skin care products due to their moisturizing and conditioning properties. Formulations containing these compounds have been shown to improve skin hydration and texture. A clinical study involving a topical cream with ethanethioic acid demonstrated significant improvements in skin moisture levels after four weeks of use .
Anti-Aging Effects
Moreover, the antioxidant properties of ethanethioic acid make it an attractive ingredient in anti-aging formulations. Its ability to neutralize free radicals can help mitigate skin damage caused by environmental stressors, thereby reducing the appearance of fine lines and wrinkles .
Case Studies
Mechanism of Action
The mechanism of action of S-(4,5-dihydrothiazol-2-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Ethanethioic Acid Derivatives
Structural and Functional Analysis
Ethanethioic Acid, S-(2-Methylpropanoic Acid Chloride) Ester
- Key Difference : Incorporates a chlorinated alkyl chain, enhancing electrophilicity for nucleophilic substitution reactions.
- Applications : Used in peptide synthesis and polymer chemistry due to its high reactivity .
Ethanethioic Acid, S-(4,4-Dimethyl-2-pentynyl) Ester
- Key Difference : Alkyne group enables participation in Huisgen cycloaddition (click chemistry).
- Implications : Lower molecular weight and linear structure improve solubility in organic solvents .
Ethanethioic Acid, S-(6-Fluoro-4-methyloxazolo[4,5-c]quinolin-2-yl) Ester
- Key Difference: Fluorine atom and fused oxazoloquinoline system enhance metabolic stability and bioavailability.
- Applications : Investigated in kinase inhibition studies for cancer therapy .
Ethanethioic Acid, S-(4,5-Dihydro-2-methyl-3-furanyl) Ester
- Key Difference : Dihydrofuran ring provides rigidity; methyl group increases lipophilicity.
- Implications: Used in perfumery for volatile thioester notes .
Methidathion
Reactivity and Stability Trends
- Thioester Reactivity : The target compound’s azetidine-thiazoline system offers moderate reactivity compared to the chlorinated derivative (fast-acting) and Methidathion (enzymatically targeted) .
- Thermal Stability : Branched alkyne derivatives (e.g., 514853-80-6) exhibit higher thermal stability due to reduced steric strain, whereas fused heterocycles (e.g., 192052-09-8) degrade at elevated temperatures .
Biological Activity
Ethanethioic acid, S-(4,5-dihydro-2-thiazolyl) ester, is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a thiazole ring structure which is known for its ability to participate in various biological interactions. The synthesis of this compound typically involves the reaction of ethanethioic acid with 4,5-dihydro-2-thiazole derivatives. Common synthetic routes include:
- Thioesterification : Reaction of ethanethioic acid with thiazole derivatives under acidic or basic conditions.
- Michael Addition : Utilization of nucleophilic thiols in reactions with α,β-unsaturated carbonyl compounds to form thiazole esters.
Pharmacological Properties
Ethanethioic acid derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Here are some notable findings:
- Antimicrobial Activity : Compounds related to ethanethioic acid have shown significant antibacterial properties against various strains. For instance, coumarin-thiazolyl ester derivatives exhibit MIC values as low as 0.05 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : A series of thiazole derivatives have been evaluated for their cytotoxic effects on human cancer cell lines. For example, ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate demonstrated an IC50 value of 19.5 μM against SKOV-3 ovarian cancer cells, indicating strong antiproliferative activity .
- Mechanism of Action : The biological activity of these compounds often involves apoptosis induction in cancer cells and inhibition of essential bacterial enzymes such as DNA gyrase .
Case Studies and Research Findings
Several studies have explored the biological activity of ethanethioic acid derivatives:
- Antitumor Study :
- Antibacterial Activity :
- Enzyme Inhibition :
Data Summary
The following table summarizes key findings from various studies on the biological activity of ethanethioic acid derivatives:
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | Antitumor | SKOV-3 | 19.5 μM |
| Coumarin-thiazolyl ester (8p) | Antibacterial | Staphylococcus aureus | 0.05 μg/mL |
| Various thiazole derivatives | DNA gyrase inhibitor | E. coli | Not specified |
Q & A
Q. What established synthetic routes are used for Ethanethioic acid, S-(4,5-dihydro-2-thiazolyl) ester, and how is reaction progress monitored?
Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification between 4,5-dihydro-2-thiazolyl thiol and ethanethioic acid derivatives. For example, intermediates like 1-(4,5-dihydro-2-thiazolyl)-3-azetidinethiol (used in β-lactam antibiotics) suggest thiazolyl moiety activation via hydrochloric acid salts . Reaction monitoring employs thin-layer chromatography (TLC) with UV visualization or HPLC using C18 columns and acetonitrile/water gradients to track starting material consumption and product formation .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Identifies ester carbonyl (~165-175 ppm) and thiazolyl ring protons (δ 3.0–4.5 ppm for dihydrothiazolyl CH2 groups) .
- IR Spectroscopy : Confirms thioester C=S stretch (~1200 cm⁻¹) and ester C=O (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of thiazolyl moiety) .
Q. What chromatographic methods are validated for quantifying this compound in mixtures?
Methodological Answer: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) and UV detection at 220–260 nm is recommended. Method validation includes linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery (>95%) .
Q. How can synthesis yield be optimized for this compound?
Methodological Answer: Yield optimization involves:
Q. What are common impurities in synthesis, and how are they identified?
Methodological Answer: Impurities include unreacted thiol starting materials or hydrolyzed by-products (e.g., ethanethioic acid). LC-MS with electrospray ionization (ESI) or GC-MS identifies low-abundance impurities, while preparative HPLC isolates them for structural elucidation .
Advanced Research Questions
Q. How does the 4,5-dihydro-2-thiazolyl moiety influence reactivity in nucleophilic acyl substitution?
Methodological Answer: The partially saturated thiazolyl ring enhances nucleophilicity at the sulfur atom due to reduced aromatic stabilization. Computational studies (DFT) show increased electron density at S, facilitating attack on electrophilic centers (e.g., acyl chlorides). Experimental validation uses Hammett plots to correlate substituent effects with reaction rates .
Q. What computational methods predict this compound’s binding affinity to bacterial enzymes?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with penicillin-binding proteins (PBPs). Key parameters include binding free energy (ΔG) and hydrogen-bonding networks with catalytic serine residues. Validation via MIC assays against Gram-positive bacteria confirms predicted activity .
Q. How can NMR spectral inconsistencies (e.g., rotational isomerism) be resolved?
Methodological Answer: Variable-temperature NMR (VT-NMR) at 25–60°C collapses splitting caused by slow thioester bond rotation. Alternatively, NOESY identifies spatial proximity of thiazolyl and ester groups, confirming dominant conformers .
Q. What role does the thiazolyl ring’s electronic nature play in stability under acidic/basic conditions?
Methodological Answer: The dihydrothiazolyl ring’s reduced aromaticity increases susceptibility to ring-opening under strong acids (e.g., HCl) or bases (e.g., NaOH). Stability studies (pH 1–13, 37°C) monitored via HPLC show degradation products (e.g., mercaptoacetic acid) at pH > 10 .
Q. How are contradictions in biological activity data addressed (e.g., varying MIC values)?
Methodological Answer: Contradictions arise from assay variability (e.g., broth microdilution vs. agar dilution). Standardize protocols per CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate via inter-laboratory studies. Meta-analysis of published data identifies outliers due to impurity interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
